2-Methoxy-D3-benzaldehyde
Overview
Description
2-Methoxy-D3-benzaldehyde: is a derivative of benzaldehyde characterized by the substitution of three hydrogen atoms in the methoxy group with deuterium atoms. This isotopic modification makes it a valuable tool in various fields of chemistry, particularly in studies involving isotopic labeling . The compound has a molecular formula of C8H5D3O2 and a molecular weight of 139.166 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-D3-benzaldehyde typically involves the deuteration of 2-methoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process can be facilitated by the use of a deuterium gas atmosphere or deuterated solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing deuterium oxide (D2O) or other deuterated compounds. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-D3-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-D3-benzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an isotopic label in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy
Mechanism of Action
The mechanism of action of 2-Methoxy-D3-benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to the inhibition of microbial growth through the destabilization of cellular redox homeostasis . The compound’s isotopic labeling also allows for detailed studies of metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
2-Methoxybenzaldehyde: The non-deuterated analog of 2-Methoxy-D3-benzaldehyde.
4-Hydroxy-3-methoxy-D3-benzaldehyde (Vanillin-D3): Another deuterated benzaldehyde derivative used in similar applications.
2,3-Dimethoxybenzaldehyde: A structurally similar compound with two methoxy groups on the benzene ring.
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in analytical studies, making it a valuable tool in research .
Properties
IUPAC Name |
2-(trideuteriomethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJLOCLABXVMC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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